4-Methyl-2-(1-pyrrolidinyl)benzoic acid
Description
4-Methyl-2-(1-pyrrolidinyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the para position (C4) and a pyrrolidinyl substituent at the ortho position (C2) relative to the carboxylic acid moiety. The pyrrolidinyl group, a five-membered saturated ring containing one nitrogen atom, introduces steric bulk and basicity, while the methyl group modulates electronic and lipophilic properties.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChI Key |
PSKNIXMPBBRCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Activated Benzoic Acid Derivatives
One common route involves the reaction of methyl 4-hydroxy-2-methylbenzoate or related esters with pyrrolidine derivatives under basic conditions to form the corresponding ether or amine-substituted esters, followed by hydrolysis to yield the acid.
- Reaction Conditions: Typically, potassium carbonate is used as a base in organic solvents such as isopropyl acetate or amyl acetate. The reaction is conducted under nitrogen atmosphere at elevated temperatures (75–145 °C) for extended periods (up to 20 hours).
- Hydrolysis Step: After substitution, the ester intermediate is extracted into aqueous acid (e.g., 8N hydrochloric acid) and refluxed to hydrolyze the ester to the free acid.
- Isolation: Cooling the reaction mixture allows crystallization of the acid, which is then filtered, washed (commonly with acetone), and dried.
Example Data from Related Piperidinoethoxybenzoic Acid Preparation (Comparable Procedure):
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | K2CO3, isopropyl acetate, 75-80 °C, 20 h | 83.6 | Complete consumption of ester confirmed by HPLC |
| Hydrolysis | 8N HCl, reflux 4-48 h | 83.6-95.3 | Crystallization and drying at 50 °C |
This method is adaptable to pyrrolidine substitution due to similar nucleophilicity and steric properties.
Cross-Coupling Reactions (Suzuki or Nickel-Catalyzed)
Another synthetic approach involves cross-coupling of arylboronic acids with methyl 2-methanesulfonyloxybenzoate or similar sulfonate derivatives catalyzed by palladium(0) or nickel(0).
- Starting Materials: Methyl salicylate derivatives converted to sulfonates (e.g., methyl 2-methanesulfonyloxybenzoate).
- Catalysts: Pd(0) or Ni(0) complexes, sometimes supported on charcoal.
- Reagents: 4-Methylphenylboronic acid or related arylboronic acids.
- Challenges: Low selectivity and moderate yields (~47%) due to side reactions and poor coupling efficiency.
- Solvents: Organic solvents suitable for cross-coupling, such as toluene or acetonitrile.
This method is less favored for 4-Methyl-2-(1-pyrrolidinyl)benzoic acid due to the complexity and low selectivity but is notable for derivatives with similar aromatic substitutions.
Cyclization and N-Alkylation Routes
Some patents describe the preparation of N-substituted pyrrolidinyl benzoic acid derivatives via:
- N-Alkylation of 2-aminobutanamides with halogenated butanoic acid derivatives
- Cyclization in organic solvents using catalysts such as tetrabutylammonium bromide or 2-hydroxypyridine
- Use of bases like triethylamine or potash
- Temperature control to promote cyclization and avoid side reactions
These methods provide access to pyrrolidinyl acetamide intermediates that can be further manipulated to yield the target benzoic acid derivatives.
Esterification and Hydrolysis
In many synthetic schemes, the benzoic acid moiety is introduced or protected as an ester (e.g., methyl or ethyl ester) to facilitate substitution reactions. After the key substitution or coupling step, the ester is hydrolyzed under acidic or basic conditions to yield the free acid.
- Hydrolysis Conditions: Reflux with hydrochloric acid or base in aqueous media.
- Yields: Typically high, with crystallization aiding purification.
- Characterization: Products are confirmed by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine, methyl 4-hydroxy-2-methylbenzoate, K2CO3 | 75–145 °C, 4–20 h, organic solvent | 83–95 | High yield, straightforward | Requires long reaction times |
| Cross-coupling (Pd/Ni catalysis) | 4-Methylphenylboronic acid, methyl 2-methanesulfonyloxybenzoate, Pd(0)/Ni(0) | Ambient to reflux, organic solvent | ~47 | Direct aryl-aryl bond formation | Low selectivity, moderate yield |
| N-Alkylation and cyclization | 2-Aminobutanamides, 4-halogenbutanoic acid derivatives, triethylamine, TBAB | 60–80 °C, organic solvent | Not specified | Access to N-substituted pyrrolidinyl intermediates | Multi-step, requires catalysts |
| Ester hydrolysis | Acidic or basic aqueous reflux | Reflux 3–48 h | High | Efficient conversion to acid | Requires careful control |
Analytical and Characterization Techniques
The synthesized 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is routinely characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm chemical shifts corresponding to methyl, pyrrolidine, and benzoic acid protons.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify characteristic carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine functionalities.
- Melting Point Determination: For purity assessment.
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity.
Summary and Expert Insights
The preparation of 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is most efficiently achieved through nucleophilic substitution of pyrrolidine onto methyl 4-hydroxy-2-methylbenzoate derivatives followed by hydrolysis of the ester to the free acid. This method offers high yields and operational simplicity. Cross-coupling methods, while conceptually attractive for direct aryl-aryl bond formation, suffer from low selectivity and moderate yields, limiting their practical application for this compound.
Cyclization and N-alkylation methods provide alternative synthetic routes but are more complex and require careful catalyst and condition optimization. Hydrolysis steps are critical for converting ester intermediates to the target acid with high purity.
The choice of method depends on available starting materials, desired scale, and purity requirements. Analytical techniques such as NMR, MS, and IR are indispensable for confirming the structure and purity of the final product.
This comprehensive review integrates multiple sources to provide a professional, authoritative overview of the preparation methods for 4-Methyl-2-(1-pyrrolidinyl)benzoic acid, suitable for researchers and practitioners in synthetic organic and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Methyl-2-(1-pyrrolidinyl)benzoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Chemistry: 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Methyl-2-(1-pyrrolidinyl)benzoic acid can be compared to other benzoic acid derivatives with pyrrolidinyl or related substituents. Key analogs include:
2-(1-Pyrrolidinyl)benzoic Acid Hydrochloride (CAS 1855911-27-1)
- Properties : The absence of the methyl group reduces steric hindrance and lipophilicity compared to 4-Methyl-2-(1-pyrrolidinyl)benzoic acid. The hydrochloride salt enhances solubility in polar solvents.
- Applications : Used in pharmacological studies targeting neurotransmitter receptors due to the pyrrolidinyl group’s basicity .
4-(1-Pyrrolidinyl)benzoic Acid (CAS 22090-27-3)
- Structure : Pyrrolidinyl at C4 (para to the carboxylic acid).
- Comparison : Substituent position significantly impacts molecular recognition. demonstrates that para substituents (e.g., 4-pyrrolidinyl) are more favorably recognized by biosensors than ortho or meta analogs . However, the methyl group in 4-Methyl-2-(1-pyrrolidinyl)benzoic acid may enhance binding through hydrophobic interactions in certain biological systems.
4-[(Pyridin-2-ylmethyl)amino]benzoic Acid (CAS 5966-18-7)
- Structure: Pyridinylmethylamino group at C4.
- Comparison : The pyridine ring introduces aromaticity and hydrogen-bonding capacity, differing from the saturated pyrrolidinyl group. This compound exhibits stronger acidity (lower pKa) due to electron-withdrawing effects of the pyridine ring, whereas the pyrrolidinyl group in 4-Methyl-2-(1-pyrrolidinyl)benzoic acid is electron-donating, raising the pKa .
3-(1-Pyrrolidinyl)butanoic Acid Hydrochloride (CAS 237062-38-3)
- Structure: Pyrrolidinyl attached to a butanoic acid chain.
Structural and Physicochemical Data Table
Q & A
Q. What synthetic strategies are recommended for 4-Methyl-2-(1-pyrrolidinyl)benzoic acid, and how can reaction purity be optimized?
To synthesize 4-Methyl-2-(1-pyrrolidinyl)benzoic acid, consider multi-step routes involving:
- Pyrrolidine Substitution : Introduce the pyrrolidine moiety via nucleophilic aromatic substitution (SNAr) on a halogenated benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Methylation : Optimize methyl group introduction using methyl iodide or dimethyl sulfate in the presence of a palladium catalyst to minimize side products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve ≥95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .
- FT-IR : Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and pyrrolidine N–H vibrations at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., benzoic acid dimerization) using single-crystal diffraction (e.g., Cu-Kα radiation) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Degradation Studies : Use LC-MS/MS to monitor decomposition products in aqueous buffers (pH 2–12) at 25–60°C. For example, hydrolysis of the pyrrolidine ring may occur under strongly acidic conditions .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (typical decomposition onset >200°C) .
Advanced Research Questions
Q. How can 4-Methyl-2-(1-pyrrolidinyl)benzoic acid be integrated into PROTAC® development for targeted protein degradation?
- Functionalization : The carboxylic acid group allows conjugation to E3 ligase ligands (e.g., VHL or CRBN) via amide coupling. For example, UNC 1215 derivatives exploit this handle to recruit L3MBTL3 for nuclear protein degradation .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine substituent to optimize binding to target proteins. Fluorinated analogs (e.g., 4-fluoro derivatives) enhance metabolic stability .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. SPR for receptor binding) to validate activity. For instance, discrepancies in IC₅₀ values may arise from assay buffer composition or protein purity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to off-target receptors, such as GPCRs or kinases .
Q. How can researchers analyze the compound’s toxicological profile in preclinical models?
- In Vitro Tox Screens : Use HepG2 cells to assess hepatotoxicity via ATP quantification (CellTiter-Glo®). Compare results to benzoic acid derivatives with known safety profiles .
- Metabolite Identification : Employ high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) in microsomal incubations .
Methodological and Analytical Questions
Q. Which analytical methods are suitable for quantifying 4-Methyl-2-(1-pyrrolidinyl)benzoic acid in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 250.1 → 160.1 (quantifier) and 250.1 → 142.0 (qualifier) .
- Sample Preparation : Protein precipitation with acetonitrile (4:1 v/v) followed by SPE cleanup (Oasis HLB cartridges) to minimize matrix effects .
Q. What computational tools can predict its physicochemical properties and ADME profiles?
- LogP and Solubility : Use MarvinSketch or ACD/Labs to estimate logP (~2.5) and aqueous solubility (~1.2 mg/mL at pH 7.4) .
- ADME Prediction : SwissADME or pkCSM for bioavailability (%F >50%) and CYP450 inhibition risks (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
